molecular formula C9H5BrF2N2 B7899868 4-Bromo-1-(3,5-difluorophenyl)imidazole

4-Bromo-1-(3,5-difluorophenyl)imidazole

Cat. No.: B7899868
M. Wt: 259.05 g/mol
InChI Key: KJFBKFMBWFFDGV-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,5-difluorophenyl)imidazole is a novel, multi-functionalized imidazole derivative intended for research and development purposes. The compound features a bromo substituent and a 3,5-difluorophenyl group attached to the core imidazole scaffold, a privileged structure in medicinal chemistry. The imidazole ring is a key pharmacophore in numerous bioactive molecules and approved drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions, which facilitates interaction with a wide range of biological targets . This specific compound is of significant interest in early-stage drug discovery, particularly in the development of potential anticancer agents. Imidazole-based compounds have demonstrated a remarkable ability to interact with biological macromolecules, including DNA, through various non-covalent binding modes such as intercalation and groove binding, which can halt cell division and induce apoptosis . Furthermore, the structural motif is found in several clinical and pre-clinical molecules that target enzyme families like tyrosine kinases and histone deacetylases, which are critical in signaling pathways for cancer proliferation . Beyond oncology, this chemical entity serves as a valuable synthon for exploring new antimicrobials. The imidazole ring is a cornerstone of several classes of antifungal and antibacterial agents, and functionalization at the 1- and 4- positions is a common strategy to modulate activity and overcome antimicrobial resistance . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing for rapid diversification of the molecular scaffold . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(3,5-difluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2/c10-9-4-14(5-13-9)8-2-6(11)1-7(12)3-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFBKFMBWFFDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the molecular formula of newly synthesized compounds such as 4-Bromo-1-(3,5-difluorophenyl)imidazole. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be compared to the calculated theoretical mass for a proposed molecular formula.

The confirmation process involves ionizing the sample, typically using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and predominantly form the protonated molecule [M+H]⁺. The mass analyzer then separates the ions based on their m/z ratio with high resolution.

The expected monoisotopic mass for the protonated molecule [C₉H₆BrF₂N₂]⁺ would be calculated and compared against the experimentally determined m/z value. A very small mass error, usually in the range of parts per million (ppm), between the calculated and observed mass provides strong evidence for the correct molecular formula.

The isotopic pattern also plays a crucial role in confirming the presence of certain elements. Bromine, for instance, has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units. The presence of this distinct M and M+2 pattern is a key signature for a monobrominated compound.

Although detailed fragmentation studies for this compound are not documented in the available literature, general fragmentation pathways for similar aryl-imidazole structures often involve the cleavage of the bond between the phenyl and imidazole (B134444) rings, as well as the loss of the bromine atom. High-resolution analysis of these fragment ions can further corroborate the proposed structure.

**Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₅BrF₂N₂) **

Mass (m/z)Relative Abundance (%)
271.9631100.00
272.966410.16
273.961097.74
274.96449.94

Solid State Structural Elucidation Via X Ray Crystallography

Single Crystal X-ray Diffraction: Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in 4-Bromo-1-(3,5-difluorophenyl)imidazole is definitively determined by single-crystal X-ray diffraction. This powerful analytical method provides precise data on bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation.

The structure consists of a planar imidazole (B134444) ring connected to a 3,5-difluorophenyl group. The bromine atom is substituted at the 4-position of the imidazole ring. The covalent bond between the imidazole nitrogen and the phenyl ring allows for rotational freedom, resulting in a specific dihedral angle between the two ring systems. This angle is a critical conformational parameter, influenced by steric hindrance and subtle electronic effects from the fluorine and bromine substituents.

The expected bond lengths and angles within the imidazole and phenyl rings would align with those observed in similar heterocyclic and aromatic compounds. For instance, the C-Br bond length is anticipated to be in the typical range for bromo-aromatic compounds. The C-F bonds in the difluorophenyl ring will exhibit their characteristic lengths, and the internal angles of the phenyl ring may show slight distortions due to the electronic influence of the fluorine atoms.

A representative data table for the expected molecular geometry is presented below.

ParameterExpected Value
C-Br Bond Length~1.85 - 1.95 Å
C-F Bond Length~1.33 - 1.37 Å
C-N (imidazole)~1.32 - 1.38 Å
C=C (imidazole)~1.35 - 1.39 Å
C-C (phenyl)~1.38 - 1.40 Å
Imidazole-Phenyl Dihedral AngleVariable, dependent on crystal packing

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govderpharmachemica.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For this compound, the Hirshfeld surface would reveal distinct regions corresponding to the different types of intermolecular contacts. Red spots on the d_norm map would indicate close contacts, highlighting the presence of hydrogen bonds and halogen bonds. nih.gov

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. This plot of the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e) allows for the deconvolution of the full range of interactions. nih.gov For this molecule, the fingerprint plot would be expected to show significant contributions from H···H, C···H, H···F, N···H, and Br···H/N/F contacts, each appearing as a characteristic region on the plot. The relative percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is presented in the table below.

Contact TypePercentage Contribution
H···H~30-40%
C···H/H···C~15-25%
F···H/H···F~10-20%
N···H/H···N~5-15%
Br···H/H···Br~5-10%
Br···N/N···Br~1-5%
Br···F/F···Br~1-5%
Other<5%

This detailed structural analysis, combining experimental predictions with computational insights, provides a comprehensive picture of the solid-state behavior of this compound, emphasizing the critical role of a diverse range of non-covalent interactions in defining its crystalline form.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties by calculating the electron density. For 4-Bromo-1-(3,5-difluorophenyl)imidazole, DFT calculations can predict its geometry, orbital energies, and reactivity, providing a comprehensive electronic profile of the molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with flexible bonds, a conformational analysis is performed to identify different stable conformers and their relative energies. In the case of this compound, the key geometrical parameters include the bond lengths, bond angles, and dihedral angles, particularly the angle between the imidazole (B134444) and the difluorophenyl rings. These parameters for related bromo-phenyl imidazo compounds have been successfully determined using DFT calculations, which show good agreement with experimental data from X-ray crystallography semanticscholar.orgnih.gov. The planarity between the phenyl and imidazole rings is a crucial factor influencing the electronic properties of the molecule semanticscholar.org.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters This table presents a hypothetical set of optimized geometrical parameters for this compound, as would be calculated using DFT methods. The values are for illustrative purposes.

ParameterBond/AngleValue (Å / °)
Bond Lengths C-Br1.88
C-F1.35
N-C (imidazole)1.38
C-N (ring junction)1.45
Bond Angles C-N-C (imidazole)108.5
C-C-F (phenyl)118.0
C-C-Br (imidazole)127.0
Dihedral Angle Imidazole-Phenyl35.0

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.orgyoutube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity nih.gov. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions nih.govnih.gov.

For molecules similar to this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the imidazole ring, while the LUMO may be distributed across the electron-accepting phenyl ring system nih.govmalayajournal.org. The distribution of these orbitals determines the sites for electrophilic and nucleophilic attack. The energy gap helps to explain the charge transfer interactions that can occur within the molecule malayajournal.org.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies This table illustrates typical FMO energy values and the resulting energy gap as calculated by DFT. The values are hypothetical examples.

ParameterEnergy (eV)
E(HOMO) -6.57
E(LUMO) -2.10
Energy Gap (ΔE) 4.47

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability . These descriptors, defined within the framework of DFT, are used to rationalize the reactivity patterns of molecular systems ajchem-a.com.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap ajchem-a.com.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters are calculated using the energies of the frontier orbitals and are crucial for comparing the reactivity of different molecules researchgate.netnih.govresearchgate.net.

Interactive Table 3: Hypothetical Global Reactivity Descriptors This table shows representative values for global reactivity descriptors, calculated from HOMO-LUMO energies. The values are for illustrative purposes.

DescriptorFormulaHypothetical Value (eV)
Ionization Potential (I) -E(HOMO)6.57
Electron Affinity (A) -E(LUMO)2.10
Electronegativity (χ) (I+A)/24.335
Chemical Potential (μ) -(I+A)/2-4.335
Chemical Hardness (η) (I-A)/22.235
Global Softness (S) 1/(2η)0.224
Electrophilicity Index (ω) μ²/ (2η)4.20

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule libretexts.org. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions researchgate.netavogadro.cc. The MESP map is color-coded:

Red regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions: Indicate neutral or near-zero potential.

For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the fluorine atoms, making them potential sites for electrophilic interactions. Positive potential might be located on the hydrogen atoms of the imidazole ring, indicating susceptibility to nucleophilic attack researchgate.netmdpi.com.

Theoretical Prediction of Linear and Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics nih.govresearchgate.net. Computational methods, particularly DFT, are used to predict these properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) semanticscholar.org.

The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity. For imidazole derivatives, the NLO response is often linked to intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part semanticscholar.orgpku.edu.cn. The presence of the electron-withdrawing difluorophenyl group and the polarizable bromine atom attached to the π-rich imidazole ring suggests that this compound could possess significant NLO properties. Theoretical calculations can quantify this potential and guide the design of new NLO materials nih.govresearchgate.net.

Interactive Table 4: Hypothetical Predicted NLO Properties This table illustrates the format for reporting calculated NLO properties. The values are hypothetical examples.

PropertyUnitHypothetical Value
Dipole Moment (μ) Debye3.50
Mean Polarizability (α) 10⁻²⁴ esu25.0
Total First Hyperpolarizability (β_tot) 10⁻³⁰ esu15.2

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry, particularly through quantum chemical studies, serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex molecules like this compound. While specific computational studies on the reaction mechanisms of this exact compound are not extensively available in public literature, the principles and methodologies can be understood by examining research on analogous substituted imidazole compounds. These studies provide a framework for predicting and analyzing reaction pathways, transition states, and the electronic factors that govern the reactivity of such molecules.

The primary approach involves the use of theoretical models, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This allows for the identification of the most energetically favorable pathway from reactants to products. Key parameters that are calculated include the energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a critical value that determines the rate of a reaction.

For a molecule like this compound, computational studies could explore various reaction types, including nucleophilic substitution at the bromine-bearing carbon, or reactions involving the imidazole ring itself. For instance, in a hypothetical nucleophilic substitution reaction, computational analysis would model the approach of a nucleophile to the imidazole derivative. The calculations would determine the geometry of the transition state, where old bonds are breaking and new bonds are forming, and the energy barrier associated with this process.

Detailed research findings from computational studies on similar brominated and fluorinated aromatic compounds often reveal the influence of the substituents on the reaction mechanism. The electron-withdrawing nature of the difluorophenyl group, for example, can significantly impact the electron density distribution within the imidazole ring, thereby influencing its reactivity towards electrophiles and nucleophiles. Quantum chemical calculations can quantify these effects through population analysis and by examining the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

Table 1: Representative Data from a Hypothetical DFT Study on a Nucleophilic Substitution Reaction of this compound

ParameterDescriptionCalculated Value (arbitrary units)
EReactants Total energy of this compound and the nucleophile.-1500
ETransition State Energy of the highest point on the reaction pathway connecting reactants and products.-1480
EProducts Total energy of the substituted product and the leaving group.-1520
Activation Energy (ΔE‡) The energy barrier for the reaction (ETransition State - EReactants).20
Reaction Energy (ΔErxn) The overall energy change of the reaction (EProducts - EReactants).-20

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from computational studies.

Such computational investigations provide invaluable insights that complement experimental work. They can help in rationalizing observed product distributions, predicting the feasibility of proposed reaction pathways, and designing new synthetic routes. The synergy between computational and experimental chemistry is crucial for advancing the understanding of the chemical behavior of complex molecules like this compound.

Chemical Transformation and Derivatization of 4 Bromo 1 3,5 Difluorophenyl Imidazole

Transition Metal-Catalyzed Functionalization of the Bromine Center (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Couplings)

The bromine atom at the C4 position of the imidazole (B134444) ring is readily functionalized through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-imidazole with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgyoutube.comyoutube.com The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. libretexts.org For substrates like 4-bromo-1-arylimidazoles, catalyst systems often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ along with phosphine (B1218219) ligands to achieve high yields. researchgate.net The choice of base, such as K₃PO₄ or Cs₂CO₃, and solvent systems like dioxane/water or DMF/water is crucial for reaction efficiency. youtube.comugr.esnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromo-imidazole and a terminal alkyne. libretexts.orgorganic-chemistry.org The classic protocol uses a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. youtube.comorganic-chemistry.org This reaction can often be performed under mild, room-temperature conditions. libretexts.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The reactivity order for the halide is similar to that in Suzuki couplings (I > Br > Cl). nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling the bromo-imidazole with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized, sterically hindered phosphine ligands (e.g., BINAP, XPhos, tBuDavePhos) has been critical to the reaction's broad utility, allowing for the coupling of a wide range of amines with aryl halides. wikipedia.orgresearchgate.netresearchgate.net The reaction typically requires a palladium precatalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). organic-chemistry.orgresearchgate.net These conditions have proven effective for the amination of other 4-bromo-1-aryl-heterocycles. researchgate.netresearchgate.net

The table below summarizes representative conditions for these cross-coupling reactions, based on protocols used for analogous halo-heterocyclic substrates.

Coupling ReactionCoupling PartnerCatalyst System (Palladium Source / Ligand)BaseSolventTemperatureTypical Yield
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O80-100 °CGood to Excellent
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / DIPATHF or DMFRoom Temp to 60 °CGood to Excellent
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane80-110 °CGood to High

Nucleophilic Substitution Reactions at the Bromo-Substituted Position

Direct nucleophilic substitution of the bromine atom on the imidazole ring is a less common transformation compared to transition metal-catalyzed couplings. The C4 position of the 1-arylimidazole is part of an electron-rich aromatic system, which generally shows low reactivity towards nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate the substrate, which are absent in this molecule.

However, substitution can be achieved under specific conditions:

With highly reactive nucleophiles: Strong nucleophiles may displace the bromide under forcing conditions, such as high temperatures.

Copper-Catalyzed Reactions: Copper catalysts can facilitate the substitution of aryl bromides with various nucleophiles, including amines and alkoxides, in reactions analogous to the Ullmann condensation. These reactions often provide a complementary approach to the palladium-catalyzed methods.

Without specific activation, the C4-bromo bond is relatively inert to direct displacement by common nucleophiles under standard laboratory conditions.

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Moiety

The 3,5-difluorophenyl ring is subject to electrophilic aromatic substitution, although its reactivity is significantly attenuated. Both the fluorine atoms and the 1-imidazolyl group are electron-withdrawing and deactivating towards electrophiles.

Directing Effects of Fluorine: Fluorine is an ortho-, para-directing deactivator. In the 3,5-difluorophenyl group, the positions ortho to one fluorine (C2 and C4) and para to the other (C6) are the potential sites of substitution.

Directing Effect of the Imidazolyl Group: The imidazole ring, connected via its nitrogen, acts as a deactivating, meta-directing group due to its electron-withdrawing nature.

Considering the combined effects, the phenyl ring is strongly deactivated. Any electrophilic attack would be directed by the substituents. The positions ortho to both fluorine atoms (C2 and C6) and meta to the imidazolyl group are the most likely, albeit difficult, sites for substitution. The position between the two fluorine atoms (C4) is also a potential site. Common electrophilic substitution reactions like nitration or Friedel-Crafts acylation would require harsh conditions and may result in low yields.

N-Substitution Reactions on the Imidazole Nitrogen Atom

For a 1-substituted imidazole such as 4-Bromo-1-(3,5-difluorophenyl)imidazole, the N1 position is already occupied by the difluorophenyl group. The remaining nitrogen atom, N3, possesses a lone pair of electrons and is the primary site for further reactions involving the ring nitrogens. However, direct substitution with a second, neutral substituent at N3 to form a stable, neutral product is not a feasible reaction pathway. Instead, the N3 atom acts as a nucleophile, leading to the formation of a positively charged quaternary imidazolium (B1220033) salt. This specific transformation is detailed in the following section. Other reactions involving the N3 lone pair include its coordination to metal centers. nih.gov

Formation of Quaternary Imidazolium Salts

The nucleophilic N3 atom of this compound can readily react with electrophiles, most commonly alkylating agents, to form 1,3-disubstituted-4-bromoimidazolium salts. This reaction, known as quaternization, is typically an Sₙ2 process where the imidazole nitrogen attacks an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) or another suitable alkylating agent.

The resulting imidazolium salts are ionic compounds with applications as precursors to N-heterocyclic carbenes (NHCs), as components of ionic liquids, and as biologically active molecules. The quaternization reaction is generally high-yielding and proceeds under mild to moderate conditions.

The table below outlines the general reactants for the formation of quaternary imidazolium salts from the title compound.

Reactant TypeExample Alkylating AgentSolventTypical ConditionsProduct Type
Alkyl HalideIodomethane (CH₃I)Acetonitrile or DMFRoom Temp to 60 °C4-Bromo-1-(3,5-difluorophenyl)-3-methylimidazolium iodide
Alkyl HalideBenzyl Bromide (BnBr)Toluene or THFRoom Temp to 80 °C3-Benzyl-4-bromo-1-(3,5-difluorophenyl)imidazolium bromide
Alkyl TosylateEthyl Tosylate (EtOTs)Acetonitrile40-80 °C4-Bromo-1-(3,5-difluorophenyl)-3-ethylimidazolium tosylate

Role As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

The presence of a bromine atom on the imidazole (B134444) ring makes 4-Bromo-1-(3,5-difluorophenyl)imidazole an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more elaborate and advanced heterocyclic systems.

One of the most prominent applications is in Suzuki-Miyaura coupling reactions . This palladium-catalyzed reaction couples the bromo-imidazole with a variety of organoboron compounds, such as boronic acids or their esters. wikipedia.orgacs.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4-position of the imidazole ring. The general applicability of the Suzuki reaction to heteroaryl halides is well-documented, and N-substituted 5-bromoindazoles, which are structurally analogous to the target compound, have been successfully coupled with pyrrole- and thiophene-boronic acids. wikipedia.org This suggests a straightforward pathway to novel bi-heterocyclic systems derived from This compound .

The Heck reaction represents another pivotal transformation, enabling the vinylation of the imidazole core. reagentia.eusigmaaldrich.comresearchgate.net By reacting This compound with various alkenes in the presence of a palladium catalyst, substituted vinylimidazoles can be synthesized. reagentia.euresearchgate.net These products, in turn, can serve as precursors for further functionalization or as key components in the synthesis of larger, conjugated systems. The chemoselective Heck coupling of bromoindazoles has been demonstrated, highlighting the feasibility of such transformations on similar heterocyclic systems. reagentia.eu

Furthermore, the Sonogashira coupling provides a direct route to alkynyl-substituted imidazoles by reacting the bromo-imidazole with terminal alkynes. acs.orgcymitquimica.comrsc.org This reaction, typically co-catalyzed by palladium and copper, is instrumental in the synthesis of conjugated enynes and arylalkynes. The one-pot sequential bromination and Sonogashira coupling of substituted imidazoles has been reported, indicating that This compound is a suitable candidate for such transformations to produce valuable alkynylated heterocycles. acs.org

Finally, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C4-position, providing access to 4-aminoimidazole (B130580) derivatives. sigmaaldrich.compharmaguideline.comrsc.org This palladium-catalyzed reaction is highly versatile, accommodating a broad range of amine coupling partners. The successful amination of unprotected 4-bromo-1H-imidazole demonstrates the potential for applying this methodology to N-aryl substituted analogs like This compound . sigmaaldrich.com

The following table illustrates the potential of This compound in these key cross-coupling reactions, with representative examples based on analogous systems.

Reaction Type Coupling Partner Catalyst System (Typical) Potential Product Type
Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂, K₂CO₃4-Aryl-1-(3,5-difluorophenyl)imidazole
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃4-Vinyl-1-(3,5-difluorophenyl)imidazole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-1-(3,5-difluorophenyl)imidazole
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBu4-Amino-1-(3,5-difluorophenyl)imidazole

Scaffold for Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Substituted imidazoles, due to their inherent structural features, can serve as valuable scaffolds in the design of novel MCRs. While specific MCRs starting directly from This compound are not extensively documented, its derivatives obtained from cross-coupling reactions are ideal candidates for such transformations. For instance, an imidazole bearing an aldehyde or a primary amine, synthesized from the bromo-precursor, could be a key component in MCRs like the Ugi or Passerini reactions to generate highly diverse and complex molecular libraries. avantorsciences.com The synthesis of uracil-containing tetrasubstituted imidazoles has been demonstrated using an Ugi-4CR approach, showcasing the potential for building complex structures around a pre-functionalized imidazole core. avantorsciences.com

Utilization in the Synthesis of Complex Organic Molecules

The functional group tolerance and the array of possible transformations make This compound a strategic starting material for the synthesis of complex organic molecules, including natural product analogs and pharmaceutically relevant compounds. The sequential and regioselective functionalization of the imidazole core is a powerful strategy. nih.gov For example, the bromine at C4 can be replaced via a coupling reaction, and subsequently, other positions on the imidazole or the phenyl ring could be targeted for further modification. This step-wise approach allows for the controlled construction of intricate molecular architectures. The synthesis of complex arylated imidazoles through sequential C-H arylation and N-alkylation has been developed for related imidazole systems, and the bromo-substituent on the target compound provides a reliable and alternative entry point for such synthetic campaigns. nih.gov Furthermore, the imidazole moiety itself can be a precursor to fused heterocyclic systems, such as imidazopyridines, which are present in many biologically active molecules. msesupplies.comresearchgate.netresearchgate.net

Ligand Design in Catalysis and Coordination Chemistry

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to a wide range of metal cations through the lone pair of electrons on the imine-like nitrogen atom. wikipedia.orgresearchgate.netwikipedia.org The N-aryl substituent in This compound significantly influences the electronic and steric properties of the imidazole ring, which in turn affects the properties of the resulting metal complexes. nih.gov The electron-withdrawing nature of the 3,5-difluorophenyl group can modulate the donor strength of the imidazole ligand, which can be advantageous in fine-tuning the catalytic activity of a metal center. nih.govrsc.org

N-aryl imidazole derivatives have been incorporated into ligands for various catalytic applications, including copper-catalyzed N-arylation reactions and ruthenium-catalyzed hydrogenation/dehydrogenation processes. rsc.orgresearchgate.netnih.gov For example, ruthenium complexes with imidazolyl amine ligands have shown excellent activity in the reversible dehydrogenation of formic acid. rsc.org While the bromine at the C4 position might be retained to further functionalize the ligand post-coordination, it is more likely that it would be replaced by a non-coordinating group via one of the cross-coupling reactions mentioned earlier to create a stable and well-defined ligand framework. The resulting N-(3,5-difluorophenyl)imidazole-containing ligands could then be used to prepare novel transition metal complexes with unique catalytic or material properties.

The table below summarizes some of the key properties of This compound .

Property Value Reference
CAS Number1353855-80-7 reagentia.eu
Molecular FormulaC₉H₅BrF₂N₂ bldpharm.com
Molecular Weight275.05 g/mol Inferred
AppearanceLikely a solid at room temperatureInferred

Future Research Perspectives and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted imidazoles has traditionally involved methods that are often time-consuming and may utilize hazardous reagents. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways to 4-Bromo-1-(3,5-difluorophenyl)imidazole and its analogs.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot synthesis, such as the four-component condensation of a bromoacetophenone derivative, an aldehyde, a primary amine (like 3,5-difluoroaniline), and an ammonium (B1175870) source, presents a highly efficient route. organic-chemistry.org These methods reduce waste by minimizing intermediate purification steps and often lead to high yields. organic-chemistry.orgresearchgate.net

Green Catalysis: The use of novel catalytic systems is a promising frontier. This includes Brønsted acidic ionic liquids, which can serve as both solvent and catalyst and are often reusable. researchgate.net Similarly, heterogeneous catalysts like magnetic nanoparticles (e.g., Fe3O4 NPs) or nano-zeolites offer advantages such as easy separation from the reaction mixture, recyclability, and high catalytic activity, often enhanced by techniques like ultrasonic irradiation. researchgate.netrsc.orgnih.gov

Solvent-Free and Water-Mediated Reactions: Shifting away from volatile organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, often using thermal heating or microwave irradiation, has proven effective for synthesizing various imidazole (B134444) derivatives. researchgate.netresearchgate.net Additionally, developing synthetic protocols in water, a benign and abundant solvent, is a significant goal. acs.org For instance, iodine-catalyzed aerobic oxidative reactions in water have been successfully used for producing polysubstituted imidazoles. acs.org

These modern synthetic strategies promise not only to improve the yield and scalability of this compound production but also to align its manufacturing with principles of sustainability. scispace.com

Integration of Advanced In-Situ Spectroscopic Monitoring during Reactions

To optimize synthetic routes, a detailed understanding of reaction kinetics, intermediate formation, and byproduct generation is crucial. The integration of advanced in-situ spectroscopic techniques into the reaction setup provides real-time data, enabling precise process control.

Future methodological advancements in this area could involve:

Real-Time Reaction Monitoring: Techniques like in-situ microspectrophotometry can be coupled with microfluidic reactors to monitor the progress of a reaction by measuring absorbance changes in real-time. soton.ac.uk This approach allows for rapid screening of reaction conditions (e.g., temperature, catalyst loading, reagent concentration) to maximize yield and minimize reaction time.

Understanding Reaction Mechanisms: Spectroscopic methods can help elucidate complex reaction pathways. For example, monitoring the formation of hydrogen-bonding networks, which can occur with imidazole compounds, could provide insights into the self-assembly processes that influence catalyst activity and product formation. rsc.org Spectroscopic studies of charge-transfer complexes formed during the reaction can also offer a deeper understanding of the electronic interactions at play. scienceopen.com

Quality Control in Flow Chemistry: As syntheses move towards continuous flow processes for improved scalability and safety, in-situ monitoring becomes indispensable for ensuring consistent product quality. This has been effectively demonstrated in various chemical syntheses and could be adapted for the production of this compound.

By adopting these advanced monitoring tools, researchers can move from traditional batch-and-test methods to a more dynamic and controlled approach to synthesis.

Synergistic Application of Computational and Experimental Approaches for Molecular Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules. For a compound like this compound, this integrated approach can guide research efforts and reduce the reliance on empirical trial-and-error.

Key synergistic applications include:

Predictive Modeling of Properties: Density Functional Theory (DFT) calculations can be employed to predict the structural and electronic properties of this compound and its potential derivatives. capes.gov.brnih.gov For instance, computational studies on similar fluorinated imidazole derivatives have been used to analyze molecular orbitals (HOMO-LUMO), electrostatic potential, and non-linear optical (NLO) properties, providing a theoretical basis for their behavior. nih.gov

Structure-Based Design: In medicinal chemistry, computational docking studies are used to predict how molecules will bind to biological targets like enzymes or receptors. mdpi.comrsc.org By modeling the interactions of this compound with a target's active site, researchers can rationally design new derivatives with enhanced binding affinity and selectivity. rsc.org

Mechanism and Reactivity Analysis: Computational methods can elucidate reaction mechanisms and predict the stability of intermediates. capes.gov.brnih.gov This is particularly useful for understanding the regioselectivity of derivatization reactions, such as predicting whether a substitution will occur at a specific position on the imidazole ring.

Combining these computational predictions with targeted experimental synthesis and testing creates an efficient feedback loop for molecular design and discovery. nih.gov

Exploration of Novel Chemical Space Through Strategic Derivatization

The core structure of this compound is a scaffold that can be systematically modified to create a library of new compounds with diverse properties. The exploration of this "chemical space" is a key strategy for discovering new functional molecules.

Future research will likely pursue several derivatization strategies:

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov This allows for the introduction of a vast array of aryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the compound library. The synthesis of various phenyl-imidazole derivatives has been successfully achieved using Suzuki coupling. nih.gov

Modification of the Phenyl Ring: The 3,5-difluorophenyl group can also be a target for modification, although its electron-withdrawing nature can affect its reactivity. Further substitution on this ring could fine-tune the electronic and steric properties of the molecule.

N-Alkylation/Arylation: While the N1 position is already substituted with the difluorophenyl group, derivatization at the other nitrogen atom (N3) could be explored to create imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs) or can be used as ionic liquids.

Functionalization at C2 and C5 Positions: Although the C4 position is the most readily functionalized via its bromo-substituent, methods for lithiation or other activation strategies could enable the introduction of functional groups at the C2 and C5 positions of the imidazole ring, further expanding the accessible chemical space. researchgate.net

Through such strategic derivatization, the this compound scaffold can serve as a versatile building block for developing new materials and biologically active agents. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(3,5-difluorophenyl)imidazole?

The synthesis of substituted imidazoles typically involves cyclocondensation reactions. For bromo- and fluorophenyl-substituted derivatives, a Debus-Radziszewski-like reaction using α-bromoketones or brominated aldehydes with ammonia and aldehydes/ketones is often employed. Evidence from substituted imidazole syntheses (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole) suggests that optimizing stoichiometric ratios of brominated precursors and fluorinated aromatic amines under reflux conditions (e.g., ethanol or acetic acid) can yield target compounds. Characterization via melting point analysis and TLC is critical for purity assessment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For instance, fluorine atoms in the 3,5-difluorophenyl group produce distinct splitting patterns in ¹⁹F NMR. Single-crystal X-ray diffraction (as seen in structurally similar imidazoles) provides definitive confirmation of molecular geometry and crystal packing . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What are the key safety considerations for handling and storing this compound?

While direct safety data for this compound is limited, analogous brominated/fluorinated imidazoles require strict precautions:

  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents or strong bases, which may generate toxic byproducts (e.g., HBr or HF) .
  • Disposal : Follow protocols for halogenated waste, including neutralization before incineration .

Q. What are its primary research applications in organic and medicinal chemistry?

Bromo-fluorinated imidazoles serve as intermediates in synthesizing pharmacologically active molecules. For example:

  • Drug discovery : The bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
  • Enzyme inhibition studies : Fluorine’s electronegativity modulates binding affinity in kinase or protease inhibitors .
  • Material science : Imidazole cores are used in coordination complexes for catalysis or optoelectronic materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

A factorial design approach (e.g., 2³ design) can systematically test variables like temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature (80–120°C) in DMF may enhance cyclization efficiency, while adding catalytic p-toluenesulfonic acid (PTSA) could reduce byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Q. What experimental designs are suitable for studying its reactivity under varying pH and temperature conditions?

A split-plot design can evaluate main effects (pH, temperature) and interactions:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 60°C, monitoring degradation via HPLC-MS .
  • Thermal analysis : Use TGA-DSC to determine decomposition thresholds and identify volatile fragments .
  • Reactivity screening : Test nucleophilic substitution (e.g., with NaN₃ or amines) under microwave-assisted conditions to accelerate reaction kinetics .

Q. How can computational modeling predict its environmental persistence and degradation pathways?

Density Functional Theory (DFT) calculations can estimate hydrolysis rates by analyzing frontier molecular orbitals (e.g., LUMO energy for electrophilic attack). Molecular docking with enzymes (e.g., cytochrome P450) predicts biodegradation metabolites. Ecotoxicity assays (e.g., Daphnia magna toxicity) combined with QSAR models quantify aquatic hazards .

Methodological Framework Integration

To align research with theoretical frameworks:

  • Mechanistic studies : Link reaction outcomes to frontier molecular orbital theory (e.g., Fukui indices for regioselectivity) .
  • Data validation : Use Bland-Altman plots or Deming regression to reconcile spectroscopic and computational data .
  • Interdisciplinary approaches : Integrate synthetic chemistry with environmental science (CRDC RDF2050104 for separation technologies) or materials engineering (CRDC RDF2050107 for particle design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.